molecular formula C10H7ClO2S B15222499 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one

1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one

Cat. No.: B15222499
M. Wt: 226.68 g/mol
InChI Key: CQGVUKKHMRMIFY-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one is a synthetic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-3-hydroxybenzo[b]thiophene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

1-(6-chloro-3-hydroxy-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H7ClO2S/c1-5(12)10-9(13)7-3-2-6(11)4-8(7)14-10/h2-4,13H,1H3

InChI Key

CQGVUKKHMRMIFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)O

Origin of Product

United States

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